molecular formula C19H15ClS B139920 Triphenylmethanesulfenyl chloride CAS No. 24165-03-5

Triphenylmethanesulfenyl chloride

Cat. No.: B139920
CAS No.: 24165-03-5
M. Wt: 310.8 g/mol
InChI Key: ZTQHJLXIUQQVST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylmethanesulfenyl chloride can be synthesized through the reaction of triphenylmethane with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride (CCl4) and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Triphenylmethanesulfenyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of triphenylmethanesulfenyl chloride involves the formation of a sulfenyl intermediate, which can react with nucleophiles to form stable sulfenyl derivatives. The molecular targets and pathways involved in its reactions are primarily related to its ability to form covalent bonds with nucleophilic sites on biomolecules and other substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylmethanesulfenyl chloride is unique due to its ability to form stable sulfenyl derivatives and its versatility in various chemical reactions. Its structure allows for selective reactions with nucleophiles, making it a valuable reagent in organic synthesis and biochemical research .

Properties

IUPAC Name

trityl thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHJLXIUQQVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321627
Record name Triphenylmethanesulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-03-5
Record name 24165-03-5
Source DTP/NCI
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Record name Triphenylmethanesulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylmethanesulfenyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethanesulfenyl chloride
Reactant of Route 2
Triphenylmethanesulfenyl chloride

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